![molecular formula C8H6N4S B12818256 4-Thiocyanato-1H-benzo[d]imidazol-5-amine CAS No. 339366-94-8](/img/structure/B12818256.png)
4-Thiocyanato-1H-benzo[d]imidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiocyanato-1H-benzo[d]imidazol-5-amine is a heterocyclic compound that features a benzimidazole core with a thiocyanate group at the 4-position and an amine group at the 5-position. Benzimidazoles are known for their diverse biological activities and are commonly found in pharmaceuticals, agrochemicals, and other functional materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiocyanato-1H-benzo[d]imidazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Thiocyanato-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
4-Thiocyanato-1H-benzo[d]imidazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of functional materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-Thiocyanato-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The benzimidazole core can interact with DNA and other biomolecules, affecting cellular processes and pathways .
Comparación Con Compuestos Similares
4-Thiocyanato-1H-benzo[d]imidazole: Lacks the amine group at the 5-position.
5-Amino-1H-benzo[d]imidazole: Lacks the thiocyanate group at the 4-position.
4-Nitro-1H-benzo[d]imidazol-5-amine: Contains a nitro group instead of a thiocyanate group.
Uniqueness: 4-Thiocyanato-1H-benzo[d]imidazol-5-amine is unique due to the presence of both the thiocyanate and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
339366-94-8 |
|---|---|
Fórmula molecular |
C8H6N4S |
Peso molecular |
190.23 g/mol |
Nombre IUPAC |
(5-amino-1H-benzimidazol-4-yl) thiocyanate |
InChI |
InChI=1S/C8H6N4S/c9-3-13-8-5(10)1-2-6-7(8)12-4-11-6/h1-2,4H,10H2,(H,11,12) |
Clave InChI |
WXSSDPCWRLSCHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1N)SC#N)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


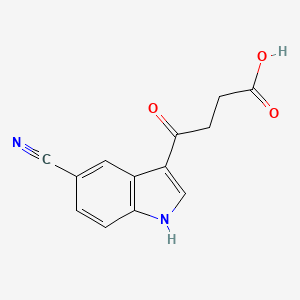

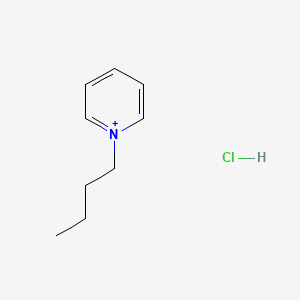
![2-(Chloromethyl)-4,7-dimethylbenzo[d]thiazole](/img/structure/B12818191.png)



![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B12818213.png)
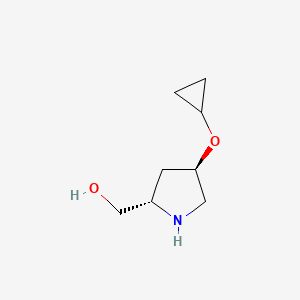
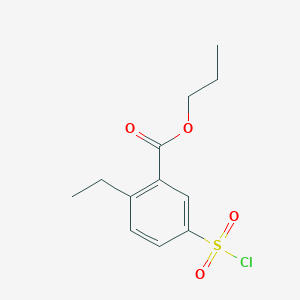

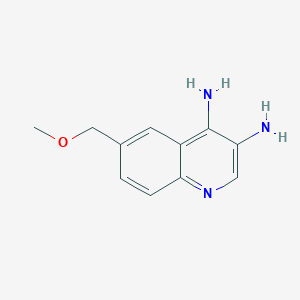
![5-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B12818251.png)

